Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves practical methodologies tailored for multi-kilogram production, emphasizing its significance in medicinal chemistry. The chiral 1,4-diazepane framework is constructed through intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol derivatives. This process showcases the synthetic utility of this compound in large-scale applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Molecular Structure Analysis
The molecular structure of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has been elucidated through single crystal X-ray diffraction analysis. The compound showcases a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal. This detailed structural analysis underscores the compound's complex architecture, vital for its biological activity (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactions and Properties
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. It participates in esterification reactions facilitated by diazoalkanes generated in situ, a testament to its reactivity and utility in organic synthesis. This reactivity profile is essential for the development of novel compounds with potential therapeutic applications (Furrow & Myers, 2004).
Scientific Research Applications
Synthesis of Rho–Kinase Inhibitor K-115 : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, has been developed for multikilogram production. This compound is significant due to its role in the construction of chiral 1,4-diazepane, which is used in the synthesis of Rho–kinase inhibitors (Gomi et al., 2012).
Potential SPECT Imaging Agent : The synthesis of [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential single-photon emission computed tomography (SPECT) imaging agent for studying diazepam-insensitive benzodiazepine receptors, was explored. This application is significant in the field of neuroimaging and pharmacology (He et al., 1994).
Selective Ligand for Benzodiazepine Receptors : The preparation of [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (TCIB) was described. This compound is a high-affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor, a discovery that is important for understanding and targeting specific receptor subtypes in the nervous system (Gu et al., 1992).
Olefin Epoxidation Catalysis : A study discussed manganese(III) complexes involving 1,4-diazepane derivatives, including 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, for olefin epoxidation. This research is relevant to the field of catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate | |
CAS RN |
194032-35-4 | |
Record name | tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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